N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride
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Overview
Description
N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride, also known as MPDQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the quinoline family of compounds, which are known for their diverse biological activities. MPDQ has been shown to have a range of effects on biochemical and physiological processes, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride is complex and not yet fully understood. However, it is known to interact with nicotinic acetylcholine receptors in the brain, leading to a range of effects on neuronal activity. N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride has been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which may contribute to its effects on behavior and cognition.
Biochemical and Physiological Effects
N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride has been shown to have a range of effects on biochemical and physiological processes. For example, it has been shown to increase the release of dopamine in the striatum, which may contribute to its effects on reward and motivation. It has also been shown to increase the release of acetylcholine in the hippocampus, which may play a role in its effects on learning and memory.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride in lab experiments is its selectivity for nicotinic acetylcholine receptors. This allows researchers to investigate the function of these receptors in a more targeted way than with other compounds. However, one limitation of N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride is its relatively short half-life, which may make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride. One area of interest is its potential as a treatment for various neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. Another area of interest is its potential as a tool for investigating the role of nicotinic acetylcholine receptors in various brain regions and their contribution to behavior and cognition. Further optimization of the synthesis method may also lead to the development of new analogs with improved properties for scientific research.
Synthesis Methods
The synthesis of N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride typically involves a multi-step process, starting with the reaction of 2,6-dimethylquinoline with propylene oxide to form a propylene oxide adduct. This adduct is then reacted with hydrochloric acid to form the final product, N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride hydrochloride. The synthesis of N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride has been optimized over the years, with various modifications to the reaction conditions and reagents used.
Scientific Research Applications
N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride has been used in a variety of scientific research applications, particularly in the fields of neuroscience and pharmacology. One of the primary areas of interest has been its potential as a tool for studying the role of nicotinic acetylcholine receptors in the brain. N-(3-methoxypropyl)-2,6-dimethyl-4-quinolinamine hydrochloride has been shown to selectively activate these receptors, making it a useful tool for investigating their function.
properties
IUPAC Name |
N-(3-methoxypropyl)-2,6-dimethylquinolin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c1-11-5-6-14-13(9-11)15(10-12(2)17-14)16-7-4-8-18-3;/h5-6,9-10H,4,7-8H2,1-3H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVLTYMTMXYVLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NCCCOC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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